Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H24ClN3O6S and its molecular weight is 542. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s chemical structure suggests potential as an anticancer agent. Researchers are investigating its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Preclinical studies have shown promising results, making it a candidate for further exploration in cancer therapy .
- Inflammation plays a crucial role in various diseases. This compound’s unique structure may modulate inflammatory pathways. Researchers are studying its anti-inflammatory effects, including interactions with specific enzymes and receptors. Understanding these mechanisms could lead to novel anti-inflammatory drugs .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are a significant health challenge. The compound’s chemical features suggest neuroprotective properties. Studies are underway to explore its impact on neuronal health, oxidative stress, and neuroinflammation .
- The compound’s heterocyclic ring system and functional groups make it an interesting candidate for antimicrobial research. Scientists are investigating its activity against bacteria, fungi, and viruses. Potential applications include developing new antibiotics or antiviral agents .
- Organic semiconductors are essential for solar cell technology. The compound’s conjugated structure hints at its potential as a photovoltaic material. Researchers are exploring its charge transport properties, stability, and efficiency in solar cells .
- Quantum technologies are rapidly advancing. The compound’s quantum properties, such as electron delocalization and spin interactions, could be harnessed for quantum computing. Researchers are investigating its role in quantum algorithms and simulations .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Potential
Antimicrobial Applications
Photovoltaic Materials
Quantum Computing and Simulation
properties
IUPAC Name |
ethyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O6S/c1-5-35-24(32)21-19-14-37-22(28-25(33)26(2,3)36-18-10-6-15(27)7-11-18)20(19)23(31)30(29-21)16-8-12-17(34-4)13-9-16/h6-14H,5H2,1-4H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBMDAODJWTFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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